7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid
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Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a spiro[3.5]nonane structure, which is a type of spirocyclic compound . The fluorene component is likely to contribute to the compound’s aromatic properties, while the spiro[3.5]nonane structure could influence its three-dimensional shape and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the fluorene and spiro[3.5]nonane components. The fluorene component is a tricyclic structure with a fused aromatic ring, while the spiro[3.5]nonane component is a type of spirocyclic compound, which is characterized by two rings sharing a single atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the carbonyl and carboxylic acid groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis of complex molecules. Its removal is efficiently achieved with triethylamine, offering compatibility with various acid- and base-labile protecting groups, thus facilitating complex synthetic routes (Gioeli & Chattopadhyaya, 1982).
Novel Reagents for Amino Acid Preparation
A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for preparing Fmoc-amino acids. This reagent yields Fmoc-amino acids with high purity and without the impurities associated with Lossen rearrangement, demonstrating an advancement over traditional methods (Rao et al., 2016).
Spirocyclic Compounds Synthesis
The synthesis of spirocyclic compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one showcases the utility of specific fluorenyl-derived reagents in creating complex molecular architectures, which are crucial in various chemical synthesis applications (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Dipeptide Synthons
Research on heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates introduces novel dipeptide synthons, expanding the toolkit for peptide synthesis. These synthons facilitate the preparation of complex peptides and proteins, highlighting the chemical's versatility in bioorganic chemistry (Suter et al., 2000).
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-14-25(13-12-24(21)10-5-11-24)23(28)29-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTIIISVZBFGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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